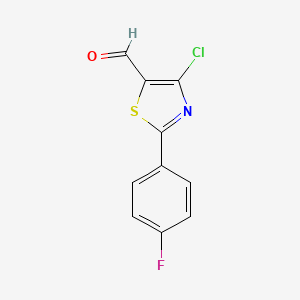

4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde

Description

4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde (CAS: 499796-86-0) is a heterocyclic compound with the molecular formula C₁₀H₅ClFNOS and a molecular weight of 241.66 g/mol . It features a thiazole core substituted with a chlorine atom at position 4, a 4-fluorophenyl group at position 2, and a formyl group at position 5. This compound is primarily used as a pharmaceutical intermediate and chemical synthesis building block . Key properties include:

Properties

IUPAC Name |

4-chloro-2-(4-fluorophenyl)-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNOS/c11-9-8(5-14)15-10(13-9)6-1-3-7(12)4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOOWOCARZLIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=C(S2)C=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Representative Synthetic Procedure

Research Findings and Yields

- The synthesis of thiazole derivatives via thiosemicarbazone intermediates followed by cyclization with bromoacetophenone derivatives typically yields compounds in moderate to good yields (often 50–80%).

- Chlorine substitution via SNAr on thiazole aldehydes is reported as efficient, enabling the preparation of 4-chloro substituted thiazoles under relatively mild conditions without significant decomposition.

- The aldehyde functionalization step using oxalyl chloride and DMF proceeds smoothly at room temperature, yielding the desired aldehyde-substituted thiazoles as white solids with good purity.

- The overall synthetic routes are reproducible and scalable, suitable for preparing derivatives with varied substituents such as fluorophenyl groups at the 2-position.

Summary Table of Key Reagents and Conditions

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Conditions may include the use of bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products:

Oxidation: 4-Chloro-2-(4-fluorophenyl)thiazole-5-carboxylic acid.

Reduction: 4-Chloro-2-(4-fluorophenyl)thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde is investigated for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for developing new drugs, especially in the following areas:

- Anticancer Agents : The compound has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Studies indicate that it induces cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .

- Antimicrobial and Antifungal Properties : Research has demonstrated significant antimicrobial activity against various bacterial and fungal strains. The compound's effectiveness in inhibiting growth at specific concentrations highlights its potential use in treating infections .

- Anti-inflammatory Effects : The thiazole derivatives have been explored for their anti-inflammatory properties, contributing to their potential therapeutic applications in inflammatory diseases.

The biological activities of this compound include:

- Antiviral Activity : Preliminary studies suggest potential antiviral effects, particularly against flaviviruses, by inhibiting viral replication .

- Enzyme Inhibition : The compound may inhibit critical enzymatic pathways involved in cancer progression or microbial resistance, enhancing its therapeutic profile.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated that the compound induced significant apoptosis in MCF-7 cells at concentrations as low as 10 µM, demonstrating its potential as a lead compound for developing anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Candida albicans. The results showed that the compound inhibited bacterial growth at concentrations ranging from 25 to 50 µg/mL, indicating its potential application in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

The following table compares structural analogs, focusing on substituents, molecular weights, and physical properties:

Key Observations :

- Halogen vs. Alkyl/Amino Groups: Chlorine at position 4 enhances electrophilicity, while pyrrolidine or dimethylamino groups at position 2 increase nucleophilicity .

- Fluorophenyl vs. Trifluoromethylphenyl : The 4-(trifluoromethyl)phenyl group in CAS 499796-75-7 increases molecular weight and lipophilicity compared to the 4-fluorophenyl group in the target compound .

Crystallographic and Conformational Analysis

Isostructural compounds 4 and 5 () share triclinic crystal systems (space group P̄1) but differ in halogen substituents (Cl vs. Br). Both exhibit two independent molecules per asymmetric unit with near-planar conformations, except for a perpendicular 4-fluorophenyl group. Despite similar molecular geometries, crystal packing varies due to halogen size differences, affecting intermolecular interactions like halogen bonding .

Biological Activity

4-Chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound is as follows:

- IUPAC Name : this compound

- CAS Number : 499796-86-0

- Molecular Formula : C10H7ClF N2OS

- Molecular Weight : 232.69 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth at specific concentrations.

- Anticancer Properties : The compound has been evaluated for its cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It has shown promising results in inducing cell cycle arrest and apoptosis in these cells.

- Antiviral Activity : Preliminary investigations suggest potential antiviral effects, particularly against flaviviruses, by inhibiting viral replication.

Anticancer Activity

A study evaluating the cytotoxic effects of various thiazole derivatives, including this compound, reported an IC50 value of approximately 10 µg/mL against MCF-7 cells. This indicates moderate potency compared to other compounds in the same class. The mechanism involves the induction of apoptosis as evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) in treated cells .

Antimicrobial Activity

In antimicrobial assays, the compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL. These results highlight its potential as a lead compound for developing new antimicrobial agents .

Antiviral Activity

The antiviral efficacy was assessed using a yellow fever virus luciferase assay, where the compound showed over 50% inhibition of viral replication at a concentration of 50 µM. This suggests that structural modifications can enhance antiviral activity, making it a candidate for further exploration in antiviral drug development .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (µg/mL) | Mechanism of Action | Notable Activity |

|---|---|---|---|

| This compound | ~10 | Induces apoptosis | Moderate anticancer |

| Compound A | ~5 | Cell cycle arrest | High anticancer |

| Compound B | ~20 | Disrupts cell membrane | Antimicrobial |

Case Studies

- Case Study on Anticancer Efficacy : In a controlled study involving MCF-7 cells, treatment with the compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed an increase in the sub-G1 population, indicating apoptosis.

- Case Study on Antimicrobial Effectiveness : A series of experiments tested the compound against various pathogens, showing effective inhibition of bacterial growth and highlighting its potential as an alternative treatment for resistant strains.

Q & A

Q. What are the standard synthetic routes for 4-chloro-2-(4-fluorophenyl)thiazole-5-carbaldehyde, and how can reaction yields be optimized?

The compound is typically synthesized via cyclocondensation of substituted thiosemicarbazides or hydrazines with α-haloketones. For example, describes a method using PEG-400 as a solvent, achieving yields up to 93% for analogous thiazole-5-carbaldehydes. Optimization strategies include:

Q. What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Key methods include:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.0 ppm, while aromatic protons from the 4-fluorophenyl group resonate at δ 7.5–8.0 ppm. Chlorine and fluorine substituents induce deshielding in adjacent carbons .

- Mass spectrometry (ESI+) : The molecular ion [M+H]⁺ is observed at m/z 255.1 (exact mass 254.03), with fragmentation patterns confirming the thiazole core .

Q. How is X-ray crystallography applied to confirm the molecular structure?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. For example, highlights SHELX’s robustness in small-molecule refinement, while ORTEP-3 generates publication-quality thermal ellipsoid diagrams .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural validation?

Discrepancies may arise from impurities or dynamic processes (e.g., tautomerism). Mitigation steps:

- Multi-technique cross-validation : Combine NMR, IR, and high-resolution MS to confirm functional groups .

- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR shifts and compare with experimental data .

Q. What strategies are effective in analyzing biological activity data for thiazole-5-carbaldehyde derivatives?

reports anti-inflammatory activity (e.g., compound 21 at 50 mg/kg, po) and suggests:

- Dose-response studies : Establish EC₅₀ values using in vitro assays (e.g., COX-2 inhibition).

- Structure-activity relationship (SAR) : Modify the 4-fluorophenyl or aldehyde groups to assess pharmacophore contributions .

Q. How can computational methods predict the compound’s reactivity or drug-likeness?

Q. What experimental pitfalls occur in synthesizing halogenated thiazole derivatives, and how are they addressed?

Common issues include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.